molecular formula C16H19N B1339082 4-tert-butyl-N-phenylaniline CAS No. 4496-49-5

4-tert-butyl-N-phenylaniline

Cat. No. B1339082
CAS RN: 4496-49-5
M. Wt: 225.33 g/mol
InChI Key: UOMXLEWVJZEVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-phenylaniline is a chemical compound with the molecular formula C16H19N . It is also known by other names such as 4-tert-butyldiphenylamine and N-(4-tert-butylphenyl)aniline .


Synthesis Analysis

While specific synthesis methods for 4-tert-butyl-N-phenylaniline were not found in the search results, it’s worth noting that similar compounds are often synthesized through methods like the Suzuki-Miyaura coupling .


Molecular Structure Analysis

The molecular structure of 4-tert-butyl-N-phenylaniline consists of 16 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The InChI key for this compound is UOMXLEWVJZEVGP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-tert-butyl-N-phenylaniline has a molecular weight of 225.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound is solid at 20 degrees Celsius .

Scientific Research Applications

Fluorescent and Electrochromic Polymers

Aromatic polyamides containing tert-butyltriphenylamine groups, synthesized from 4-tert-butyl-4',4''-dicarboxytriphenylamine, have shown promising applications in the development of fluorescent and electrochromic materials. These polymers are soluble in many organic solvents, can be cast into flexible films, and exhibit strong UV-vis absorption and photoluminescence in the blue region. Notably, their electrochromic properties, with reversible color changes, highlight their potential in smart window technologies and electronic display applications (Hsiao et al., 2010).

Hydroamination Catalysts

The hydroamination of diphenylbutadiyne with primary arylamines, facilitated by s-block-metal-mediated catalysis, generates compounds like 2-tert-butyl-6,7,10,11-tetraphenyl-9H-cyclohepta[c]quinoline. This process underscores the utility of 4-tert-butyl-N-phenylaniline derivatives in the synthesis of complex organic molecules, potentially applicable in pharmaceuticals and material science (Younis et al., 2015).

NMR Spectroscopy Enhancements

4-(tert-butyl)phenylalanine and its derivatives have been synthesized and incorporated into proteins for NMR spectroscopy studies, enhancing signal detection in large molecular systems and aiding in the study of protein-ligand interactions. These derivatives provide a unique approach to probing molecular structures and dynamics in biomolecular research (Loh et al., 2018).

Lubricant Additives

Difluoroboron derivatives of diphenylamine antioxidants, including those with tert-butyl-N-phenylaniline frameworks, have demonstrated superior antioxidation and antiwear properties compared to traditional lubricant additives. This research indicates the potential for these compounds to improve the efficiency and longevity of mechanical systems (Wang et al., 2019).

Synthetic Organic Chemistry

tert-Butyl phenylazocarboxylates, derived from tert-butyl-N-phenylaniline, serve as versatile intermediates in synthetic organic chemistry, facilitating nucleophilic substitutions and radical reactions to produce a variety of compounds. This versatility showcases the role of 4-tert-butyl-N-phenylaniline derivatives in expanding the toolkit for chemical synthesis (Jasch et al., 2012).

properties

IUPAC Name

4-tert-butyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMXLEWVJZEVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466175
Record name (4-tert-Butyl-phenyl)-phenyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-phenylaniline

CAS RN

4496-49-5
Record name 4-tert-Butyldiphenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004496495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-tert-Butyl-phenyl)-phenyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-TERT-BUTYLDIPHENYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0424V222U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

8.2 g (0.061 mol) of acetanilide, 19.2 g (0.090 mol) of p-tertiarybutylbromobenzene, 9.95 g (0.072 mol) of anhydrous potassium carbonate, and 0.50 g (0.008 mol) of copper powder were mixed. The reaction mixture was then allowed to undergo reaction at a temperature of 190° C. to 203° C. for 23 hours. The reaction product was then extracted with 75 ml of toluene. The insoluble contents were removed by filtration. The filtrate was then concentrated to dryness. The concentrate was then dissolved in 30 ml of isoamyl alcohol. The material was then hydrolyzed with 1.1 g of water and 7.9 g (0.12 mol) of 85% potassium hydroxide at a temperature of 125° C. The material was then subjected to steam distillation to distill off isoamyl alcohol and excess p-tertiarybutylbromobenzene. The residue was extracted with 80 ml of toluene, washed with water, and then concentrated to dryness. The concentrate was then recrystallized from 100 ml of n-hexane to obtain 8.1 g (yield: 58.9%) of N-phenyl-p-tertiarybutylaniline.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

96.4 g (452 mmol) of 1-bromo-4-tert-butylbenzene and 42.1 g (452 mmol) of aniline are dissolved in toluene and saturated with N2 for 15 min. 2.85 g (5 mmol) of DPPF, followed by 1.13 g (5 mmol) of Pd(OAc)2 and 56.8 g (588 mmol) of NaOtBu are subsequently added successively, and the mixture is refluxed for 6 h. The organic phase is separated off, washed twice with water and filtered through Celite, rinsed with toluene and evaporated in a rotary evaporator, leaving 101 g of ochre-coloured solid (99% of theory), which is employed without further purification in the subsequent reaction.
Quantity
96.4 g
Type
reactant
Reaction Step One
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
56.8 g
Type
reactant
Reaction Step Two
Name
Quantity
2.85 g
Type
catalyst
Reaction Step Three
Quantity
1.13 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N-phenylaniline
Reactant of Route 2
Reactant of Route 2
4-tert-butyl-N-phenylaniline
Reactant of Route 3
Reactant of Route 3
4-tert-butyl-N-phenylaniline
Reactant of Route 4
Reactant of Route 4
4-tert-butyl-N-phenylaniline
Reactant of Route 5
Reactant of Route 5
4-tert-butyl-N-phenylaniline
Reactant of Route 6
Reactant of Route 6
4-tert-butyl-N-phenylaniline

Citations

For This Compound
11
Citations
C Cheng, Y Zhu, T Tsuboi, C Deng, W Lou, T Liu… - Chemical Engineering …, 2023 - Elsevier
The development of narrow emission bandwidth materials is a highly active research area in the field of organic light-emitting diodes (OLEDs). In addition to B- and N-heterocyclic …
Number of citations: 2 www.sciencedirect.com
B Jiang, Y Gu, J Qin, X Ning, S Gong, G Xie… - Journal of Materials …, 2016 - pubs.rsc.org
… acac) were enhanced when the dopant ratios increased, which could be attributed to a suppression of self-quenching interaction due to a steric hindrance of 4-tert-butyl-N-phenylaniline …
Number of citations: 52 pubs.rsc.org
V Semeniuchenko, S Sharif, J Day… - The Journal of …, 2021 - ACS Publications
(DiMeIHept Cl )Pd, a hyper-branched N-aryl Pd NHC catalyst, has been shown to be efficient at performing amine arylation reactions in solvent-free (“melt”) conditions. The highly …
Number of citations: 4 pubs.acs.org
H Talukdar, D Gogoi, P Phukan - Tetrahedron, 2023 - Elsevier
An octahedral Ni-DMAP complex has been developed as catalyst for C–N and C–S cross coupling and reductive nitroarene coupling using boronic acid as coupling partner. Reaction of …
Number of citations: 2 www.sciencedirect.com
G Wang, J Zhang, L Hu, J Wang, C Zhu - Organic & Biomolecular …, 2023 - pubs.rsc.org
A Cu/hydrazone catalyst has been applied in the coupling reactions of anilines for the synthesis of diarylamines and azobenzenes. The copper complex that is formed in situ plays a …
Number of citations: 1 pubs.rsc.org
J Jiang, J Li - ChemistrySelect, 2020 - Wiley Online Library
Diaryliodonium salts are stable and less toxic arylation reagents widely used in organic chemistry. Various N‐arylated compounds have been prepared with diaryliodonium salts in the …
C Wu, PI Djurovich… - Advanced Functional …, 2009 - Wiley Online Library
Shortly after the first heterojunction organic light-emitting diode (OLED) was reported,[1] doped emitter systems were introduced into OLEDs and found to lead to more efficient devices …
Number of citations: 88 onlinelibrary.wiley.com
NR Davis - 2009 - dspace.mit.edu
A new ligand, AdBrettPhos, was synthesized and its use, along with tBuBrettPhos, in CO coupling reactions at low temperatures was investigated. Using Pd catalysts containing these …
Number of citations: 2 dspace.mit.edu
Z Chen, X Chen, CM So - The Journal of Organic Chemistry, 2019 - ACS Publications
The first general palladium-catalyzed amination of aryl phosphates is described. The combination of MorDalPhos with [Pd(π-cinnamyl)Cl] 2 enables the amination of electron-rich, …
Number of citations: 17 pubs.acs.org
R Jin, Y Wu, Q He, P Sun, Q Chen, C Xia… - Environmental …, 2023 - ACS Publications
Amino accelerators and antioxidants (AAL/Os), as well as their degradation derivatives, are industrial additives of emerging concern due to their massive production and use (…
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.